molecular formula C22H16BrN3O6 B11561031 2-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11561031
M. Wt: 498.3 g/mol
InChI Key: AJYKYIMESNEREP-ZMOGYAJESA-N
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Description

2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a bromophenoxy group, an acetamido group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromophenol with bromoacetic acid to form 3-bromophenoxyacetic acid. This intermediate is then reacted with acetamide to form 2-(3-bromophenoxy)acetamido. The final step involves the condensation of this intermediate with 4-nitrobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The acetamido group can participate in nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Replacement of the bromophenoxy group with other functional groups.

    Substitution: Formation of new acyl derivatives.

Scientific Research Applications

2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving nitrobenzoate esters.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The nitrobenzoate ester can undergo hydrolysis to release the active acetamido compound, which can then interact with enzymes or receptors in biological systems. The bromophenoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE: Similar structure but with a different position of the bromine atom.

    2-[(E)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE: Similar structure but with a chlorine atom instead of bromine.

    2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZOATE: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The unique combination of the bromophenoxy, acetamido, and nitrobenzoate groups in 2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE gives it distinct chemical and biological properties

Properties

Molecular Formula

C22H16BrN3O6

Molecular Weight

498.3 g/mol

IUPAC Name

[2-[(E)-[[2-(3-bromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C22H16BrN3O6/c23-17-5-3-6-19(12-17)31-14-21(27)25-24-13-16-4-1-2-7-20(16)32-22(28)15-8-10-18(11-9-15)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+

InChI Key

AJYKYIMESNEREP-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)COC2=CC(=CC=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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